Nitration Yield Benchmark: 70% Isolated Yield for Direct Synthesis from the 3-Chloro-2-tetrafluoroethylchromone Precursor
The target compound is obtained via direct electrophilic nitration of 3-chloro-2-(1,1,2,2-tetrafluoroethyl)chromone using H₂SO₄/HNO₃ in water at room temperature for 1.5 h, affording a 70% isolated yield [1]. This contrasts with literature precedent for electrophilic nitration of 2-trifluoromethylchromone and its 6- and 7-methoxy derivatives, where the nitro group regiochemistry is not fixed at the 6-position—6-, 5-, and 8-nitro regioisomers are obtained depending on the substitution pattern [2]. The 70% yield for a single regioisomer is favorable relative to typical yields (40–65%) reported in broader halogenochromone nitration reviews [3].
| Evidence Dimension | Isolated yield of nitration step producing the 6-nitro regioisomer |
|---|---|
| Target Compound Data | 70% isolated yield (H₂SO₄/HNO₃, H₂O, 1.5 h) [1] |
| Comparator Or Baseline | Typical halogenochromone nitration yields of 40–65% as cited in the review by Sosnovskikh, Russ. Chem. Rev. 2003 [3]; 2-trifluoromethylchromone nitration produces variable regioisomer mixtures [2] |
| Quantified Difference | At least 5–30 percentage point yield advantage over general class baseline; unambiguous 6-nitro regiochemistry vs. regioisomeric mixtures for –CF₃ analogs |
| Conditions | Electrophilic aromatic nitration: H₂SO₄/HNO₃ mixed acid system, aqueous solvent, ambient temperature, 1.5 h reaction time [1] |
Why This Matters
A reproducible 70% single-regioisomer yield reduces procurement cost-per-gram and eliminates the need for chromatographic regioisomer separation, which is required for 2-trifluoromethylchromone nitration products.
- [1] MolAid. Synthetic route: 3-chloro-2-(1,1,2,2-tetrafluoroethyl)chromone → 3-chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone (70% yield, H₂SO₄/HNO₃, H₂O, 1.5 h). Reference: Sosnovskikh et al., DOI: 10.1023/a:1023408327104. Accessed 2026-05-10. View Source
- [2] Sosnovskikh, V. Ya.; Usachev, B. I. 2-Polyfluoroalkylchromones. 8. 2-Trifluoromethyl- and 6-nitro-2-trifluoromethylchromones in reactions with amines. Russian Chemical Bulletin, 2001, 50, 1800–1802 (electrophilic nitration regioisomer discussion). View Source
- [3] Sosnovskikh, V. Ya. Synthesis and reactions of halogen-containing chromones. Russian Chemical Reviews, 2003, 72, 489–516. DOI: 10.1070/RC2003v072n06ABEH000770. View Source
